

"KRAS G12C inhibitor 16" comparative pharmacokinetic profile

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Compound of Interest

Compound Name: KRAS G12C inhibitor 16

Cat. No.: B15571040

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Comparative Pharmacokinetic Profile of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of specific inhibitors for the previously "undruggable" KRAS G12C mutation. This guide provides a comparative analysis of the pharmacokinetic profiles of several key KRAS G12C inhibitors, including the clinical candidates sotorasib, adagrasib, and divarasib, alongside the preclinical compound ARS-1620. While "KRAS G12C inhibitor 16" (compound 39 from patent WO2019110751A1) is noted for its potency, specific quantitative pharmacokinetic data are not publicly available. The patent asserts that this series of compounds exhibits improved pharmacokinetic properties, such as increased stability in blood and reduced liver clearance.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the available preclinical pharmacokinetic parameters for several KRAS G12C inhibitors in rodent models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which in turn influence their efficacy and safety profiles.



Inhibitor	Species	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	Half-life (t½) (h)	Oral Bioavail ability (%)
Sotorasib	Rat	10 mg/kg (oral)	123	0.25	170	1.90	Not Reported in this study
Adagrasi b	Mouse	30 mg/kg (oral)	~1800 (at 1h)	~1	Not Reported in this study	~24 (in humans)	Not Reported in this study
Divarasib	Human (Phase I)	400 mg (single dose)	657 (at steady state)	Not Reported	9130 (at steady state)	17.6	Not Reported
ARS- 1620	Mouse	Not Specified	Describe d as having desirable pharmac okinetics and excellent oral bioavaila bility	Not Specified	Not Specified	Not Specified	Excellent

Note: Direct comparison should be made with caution due to differences in species, dosing, and experimental conditions.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through a series of preclinical and clinical studies. Below are generalized methodologies for the key



experiments.

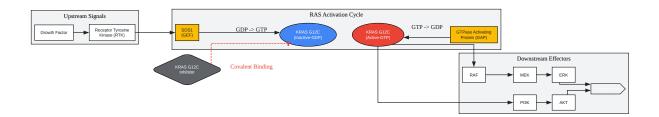
In Vivo Pharmacokinetic Studies in Rodents:

- Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
- Drug Administration: For oral administration, the inhibitor is typically formulated in a vehicle such as a solution of polyethylene glycol and administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable solvent and administered through a tail vein.
- Blood Sampling: Blood samples are collected at predetermined time points postadministration from the tail vein or via cardiac puncture. Plasma is separated by centrifugation.
- Bioanalysis: The concentration of the inhibitor in plasma samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using noncompartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of this research, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing the pharmacokinetics of a KRAS G12C inhibitor.

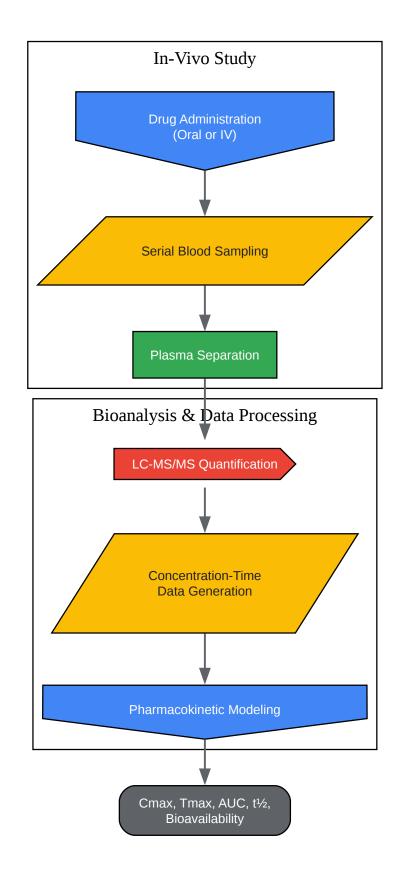




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Caption: KRAS G12C Signaling Pathway and Inhibitor Action.





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Caption: Experimental Workflow for Preclinical Pharmacokinetic Profiling.



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References

- 1. WO2019110751A1 Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
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